molecular formula C8H13Cl2N3O2 B13543102 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride

Cat. No.: B13543102
M. Wt: 254.11 g/mol
InChI Key: OPUHMXUUKCJFEJ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of imidazo-diazepines, which are characterized by their fused ring systems containing both imidazole and diazepine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the construction of the diazepine ring. The final step involves the introduction of the carboxylic acid group and the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride is unique due to its specific ring structure and functional groups

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c12-8(13)7-6-1-2-9-3-4-11(6)5-10-7;;/h5,9H,1-4H2,(H,12,13);2*1H

InChI Key

OPUHMXUUKCJFEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=C(N=C2)C(=O)O.Cl.Cl

Origin of Product

United States

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